molecular formula C8H18Cl2N2 B579909 Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl CAS No. 80842-67-7

Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl

Cat. No. B579909
CAS RN: 80842-67-7
M. Wt: 213.146
InChI Key: RANYCJGXQIDGTG-UHFFFAOYSA-N
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Description

Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl (HMP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. HMP is a derivative of pyrrolizidine alkaloids and is a chiral molecule with a two-dimensional structure. It has been used in a variety of laboratory experiments, including the synthesis of peptides, the analysis of enzyme kinetics, and the study of protein folding. In addition, HMP has been used as a tool for drug discovery and development, as well as a model for studying the pharmacokinetics of drugs.

Scientific Research Applications

Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl and Health Risks from Pyrrolizidine Alkaloids

Research has revealed that pyrrolizidine alkaloids, which share structural similarities with Hexahydro-1h-pyrrolizin-7a-ylmethanamine, pose significant health risks, particularly through consumption in products like honey. Studies indicate that the presence of pyrrolizidine alkaloids in honey, derived from plants known to contain these compounds, could pose a threat to health, especially for infants and fetuses. This underscores the importance of rigorous investigation into the potential health impacts of compounds structurally related to Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl and the need for stringent regulatory measures for herbal medicines containing such compounds (Edgar, Roeder, & Molyneux, 2002).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component in the structure of Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl, has been widely utilized in medicinal chemistry. Its use in drug discovery stems from the ring's ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage. This review highlights the significance of the pyrrolidine ring and its derivatives, including pyrrolizines, in the development of bioactive molecules with target selectivity. Such research underscores the potential for compounds like Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl to serve as scaffolds for creating new medications with varied biological profiles (Li Petri et al., 2021).

Role of Pyrrolizidine Alkaloids in Plant Defense

Hexahydro-1h-pyrrolizin-7a-ylmethanamine 2hcl, related to pyrrolizidine alkaloids, showcases the complexity of plant secondary metabolites. Research focusing on the Senecioneae tribe within the Asteraceae family reveals the extensive diversity of pyrrolizidine alkaloids and their role in defending against herbivores. The evolutionary studies of these compounds illuminate the biosynthetic pathways and genetic underpinnings responsible for their production and diversification, highlighting the ecological and biochemical significance of pyrrolizidine alkaloids in nature (Langel, Ober, & Pelser, 2011).

Sustainable Nematode Management with Pyrrolizidine Alkaloid-producing Plants

The application of pyrrolizidine alkaloid-producing plants in agriculture for nematode management presents a sustainable alternative to chemical pesticides. This approach leverages the natural toxicity of pyrrolizidine alkaloids to combat plant-parasitic nematodes, offering a bio-based solution for enhancing crop protection and soil health. Research suggests that, beyond Crotalaria, other pyrrolizidine alkaloid-producing species can effectively control sedentary endoparasitic nematodes, highlighting the potential for expanding the use of these plants in integrated pest management strategies (Thoden & Boppré, 2010).

properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-8-3-1-5-10(8)6-2-4-8;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYCJGXQIDGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride

CAS RN

80842-67-7
Record name hexahydro-1H-pyrrolizin-7a-ylmethanamine dihydrochloride
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